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Compound of Interest

Compound Name: 5-Benzyl-2-furoic acid

cat. No.: B157852

An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-2-furoic Acid

Foreword: A Molecule of Latent Potential

In the landscape of heterocyclic chemistry, the furan ring serves as a versatile and privileged
scaffold. When functionalized with both a carboxylic acid and a benzyl group, as in 5-Benzyl-2-
furoic acid, the molecule becomes a trifecta of reactive sites, offering a rich platform for
chemical exploration and application. This guide, intended for researchers, medicinal chemists,
and drug development professionals, moves beyond a simple cataloging of data. It aims to
provide a deep, mechanistic understanding of the molecule's character, explaining the causality
behind its properties and reactivity. We will explore its structural features, spectroscopic
signature, synthesis, and key transformations, all while grounding the discussion in the context
of its potential in materials science and pharmacology.

Core Physicochemical & Structural Characteristics

5-Benzyl-2-furoic acid, systematically named 5-(phenylmethyl)-2-furancarboxylic acid, is a
solid organic compound that marries the aromaticity of a furan ring with the reactivity of a
carboxylic acid and the flexibility of a benzyl substituent.

Molecular Structure:

The molecule's architecture is key to its reactivity. The furan ring, an electron-rich aromatic
system, is activated towards electrophilic substitution. The carboxylic acid at the C2 position is
an electron-withdrawing group that influences the ring's reactivity and serves as a primary
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handle for derivatization. The benzyl group at the C5 position provides a lipophilic region and a
reactive benzylic methylene bridge.

Physicochemical Data Summary:

A compilation of its fundamental properties provides the first layer of understanding for any
laboratory application.

Property Value Reference
CAS Number 1917-16-4 [1]
Molecular Formula C12H1003 [1]
Molecular Weight 202.21 g/mol [1]
Melting Point 104-105 °C [1]

White to light yellow crystalline
Appearance [2]

powder

B Soluble in ethanol and ether;
Solubility ) ) [2]
sparingly soluble in water

Spectroscopic Identification and Analysis

Characterization of 5-Benzyl-2-furoic acid relies on a combination of standard spectroscopic
techniques. Understanding its expected spectral signature is crucial for synthesis monitoring
and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is highly informative. The carboxylic acid proton is
expected to appear as a broad singlet far downfield (>10 ppm). The furan ring protons will
appear as two doublets in the aromatic region (typically 6.5-7.5 ppm). The five protons of the
benzyl group's phenyl ring will resonate in the 7.2-7.4 ppm range, while the key benzylic
methylene (CHz) protons will present as a sharp singlet around 4.0 ppm.
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e 13C NMR: The carbon spectrum will show distinct signals for the carboxyl carbon (~160-165
ppm), the carbons of the furan ring (~110-150 ppm), the carbons of the benzyl phenyl ring
(~127-140 ppm), and the benzylic methylene carbon (~30-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality. Key absorptions include:

A very broad O-H stretch from approximately 2500-3300 cm~1.

A strong, sharp C=0 (carbonyl) stretch around 1680-1710 cm~1.

C-0 stretching and O-H bending vibrations in the 1200-1440 cm~1 region.

Aromatic C-H and C=C stretches from both the furan and phenyl rings.

Vibrational analyses of the parent 2-furoic acid confirm these assignments and provide a
baseline for interpreting the spectrum of its derivatives.

Mass Spectrometry (MS)

Under Electron Impact (El) conditions, the molecular ion peak (M*) would be observed at m/z =
202. Key fragmentation patterns would likely include:

o Loss of the carboxylic group (-COOH), leading to a fragment at m/z = 157.

e Benzylic cleavage to form the stable tropylium cation (C7H7*) at m/z = 91, which is often a
base peak for benzyl-containing compounds.

o Loss of water (-H20) from the molecular ion.

Synthesis Pathways

The synthesis of 5-substituted-2-furoic acids is an area of active research, particularly with the
push towards using bio-renewable feedstocks.

Modern Bio-Based Synthesis Route
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A prominent pathway leverages 5-hydroxymethylfurfural (HMF), a key platform chemical
derived from the dehydration of C6 sugars. The synthesis proceeds in two main stages:

» Oxidative Esterification of HMF: HMF is first converted to its methyl ester, methyl 5-
hydroxymethyl-2-furoate.

» Alkylation with Benzene: The hydroxyl group is then alkylated using benzene in the presence
of a solid acid catalyst, such as a zeolite, to form methyl 5-benzyl-2-furoate.[3]

e Hydrolysis: The final step is the saponification (hydrolysis) of the methyl ester to yield the
target 5-Benzyl-2-furoic acid.

This approach is advantageous as it starts from a renewable resource, aligning with the
principles of green chemistry.
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Caption: Synthesis workflow from C6 sugars to 5-Benzyl-2-furoic acid.
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A Tour of Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its three functional components: the
carboxylic acid, the furan ring, and the benzylic bridge.

5-Benzyl-2-furoic Acid
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Caption: Reactivity map of 5-Benzyl-2-furoic acid.
Reactions of the Carboxylic Acid Group
This is the most accessible functional group for transformations.

 Esterification: Reaction with alcohols under acidic catalysis (Fischer esterification) readily
yields the corresponding esters. These derivatives are often used to enhance solubility or
modify biological activity.[4]
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* Amide Formation: Standard peptide coupling reagents (e.g., DCC, EDC) can be used to form
amides with primary or secondary amines. This is a cornerstone reaction for building more
complex molecules for drug discovery.[5]

e Reduction: Strong reducing agents like lithium aluminum hydride (LiAIH4) will reduce the
carboxylic acid to the corresponding primary alcohol, 5-benzyl-2-furanmethanol.

Reactivity of the Furan Ring

The furan ring is aromatic but is more reactive than benzene and can be sensitive to strong
acids.

» Electrophilic Aromatic Substitution (EAS): The ring is electron-rich and undergoes EAS
reactions like nitration, halogenation, and Friedel-Crafts acylation. The existing substituents
at C2 and C5 direct incoming electrophiles to the C3 and C4 positions. For example, nitration
of the parent 2-furoic acid yields 5-nitro-2-furoic acid, demonstrating the ring's susceptibility
to electrophilic attack.

o Hydrogenation: Catalytic hydrogenation (e.g., Hz over Pd/C) can reduce the furan ring to a
tetrahydrofuran (THF) ring, offering a route to saturated heterocyclic systems.

Reactivity of the Benzylic Position

The methylene (CH2) group is activated by the adjacent phenyl ring.

» Oxidation: Strong oxidizing agents like potassium permanganate (KMnOa) can oxidize the
benzylic carbon, potentially leading to the formation of a ketone (5-benzoyl-2-furoic acid).

» Free-Radical Halogenation: Reagents like N-Bromosuccinimide (NBS) can selectively
introduce a halogen at the benzylic position via a free-radical mechanism.

Applications in Research and Drug Development

The true value of a molecule is realized in its application. The 5-substituted-2-furoic acid
scaffold is increasingly recognized for its potential in medicinal chemistry.

Scaffold for Bioactive Molecules
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While data on 5-Benzyl-2-furoic acid itself is limited, numerous studies on analogous
structures demonstrate potent biological activity. Derivatives have shown promise as:

» Antimicrobial Agents: Furan-based compounds have been synthesized and tested against
various bacterial and fungal strains, with some exhibiting significant activity.[5][6]

o Anticancer Agents: Novel furoyl derivatives have displayed promising cytotoxicity against
cancer cell lines, including human promyelocytic leukemia and breast cancer cells.[4][6]

e Enzyme Inhibitors: Our research group and others have investigated 5-phenyl-furan-2-
carboxylic acids as inhibitors of enzymes involved in critical metabolic pathways of
pathogens, such as the salicylate synthase Mbtl in Mycobacterium tuberculosis.[7]

The role of 5-Benzyl-2-furoic acid is therefore best understood as a versatile starting material
or "building block" for the synthesis of these more complex, biologically active molecules.
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Caption: Role of 5-Benzyl-2-furoic acid in a drug discovery workflow.

Experimental Protocol: Fischer Esterification

To provide a practical context, the following is a representative protocol for the synthesis of

Methyl 5-benzyl-2-furoate.

Objective: To synthesize Methyl 5-benzyl-2-furoate from 5-Benzyl-2-furoic acid via acid-

catalyzed esterification.
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Materials:

e 5-Benzyl-2-furoic acid (1.0 eq)

o Methanol (MeOH, large excess, serves as reactant and solvent)

o Concentrated Sulfuric Acid (H2SOa4, catalytic amount, e.g., 0.05 eq)
o Saturated Sodium Bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)

o Ethyl Acetate (EtOAC)

» Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Benzyl-2-
furoic acid.

o Reagent Addition: Add a large excess of methanol to dissolve the starting material. While
stirring, carefully add the catalytic amount of concentrated sulfuric acid.

o Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C). Monitor
the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within 4-6 hours.

e Workup - Quenching: After the reaction is complete, allow the mixture to cool to room
temperature. Carefully pour the reaction mixture into a beaker containing ice water.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with ethyl acetate. Combine the organic layers.

» Washing: Wash the combined organic layers sequentially with saturated NaHCOs solution (to
neutralize the acid catalyst), water, and finally brine. Causality Note: The bicarbonate wash is
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crucial to remove the sulfuric acid and any unreacted carboxylic acid, preventing them from
interfering with the isolation.

e Drying and Filtration: Dry the organic layer over anhydrous MgSOa. Filter off the drying
agent.

e Solvent Removal: Remove the solvent (ethyl acetate and excess methanol) under reduced
pressure using a rotary evaporator.

« Purification: The resulting crude oil or solid can be purified by column chromatography on
silica gel if necessary to yield the pure Methyl 5-benzyl-2-furoate.

Self-Validation: The success of the protocol is validated at each stage: TLC confirms the
consumption of starting material, the bicarbonate wash validates the removal of acidic
components (cessation of effervescence), and final characterization by NMR and MS confirms
the structure and purity of the product.

Conclusion

5-Benzyl-2-furoic acid is more than a simple chemical; it is a nexus of reactivity and potential.
Its well-defined physicochemical properties and clear spectroscopic signatures make it a
tractable compound for laboratory work. Its synthesis from renewable resources positions it
favorably within modern chemical manufacturing paradigms. Most importantly, the distinct and
predictable reactivity of its carboxylic acid, furan, and benzylic moieties makes it an
exceptionally valuable building block for the creation of high-value molecules, particularly in the
ongoing search for novel therapeutic agents. This guide serves as a foundational resource,
empowering researchers to unlock the full potential held within this versatile furan derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [chemical properties of 5-Benzyl-2-furoic acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157852#chemical-properties-of-5-benzyl-2-furoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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